2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one is a chemical compound with the molecular formula C5H6Cl4O3 It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a pentanone backbone
Preparation Methods
The synthesis of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one typically involves the chlorination of 1,5-dihydroxypentan-3-one. The reaction conditions often require the use of chlorine gas in the presence of a suitable catalyst to achieve the desired tetrachlorination. Industrial production methods may involve continuous flow reactors to ensure efficient and controlled chlorination processes.
Chemical Reactions Analysis
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar compounds to 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one include:
1,5-Dihydroxypentan-3-one: Lacks the chlorine atoms, making it less reactive in certain contexts.
2,2,4,4-Tetrachloropentan-3-one: Lacks the hydroxyl groups, affecting its solubility and reactivity. The uniqueness of this compound lies in the combination of both chlorine and hydroxyl groups, providing a balance of reactivity and stability that is not found in its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
17558-87-1 |
---|---|
Molecular Formula |
C5H6Cl4O3 |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
2,2,4,4-tetrachloro-1,5-dihydroxypentan-3-one |
InChI |
InChI=1S/C5H6Cl4O3/c6-4(7,1-10)3(12)5(8,9)2-11/h10-11H,1-2H2 |
InChI Key |
QYNWGUFGUGQFOS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)C(CO)(Cl)Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.